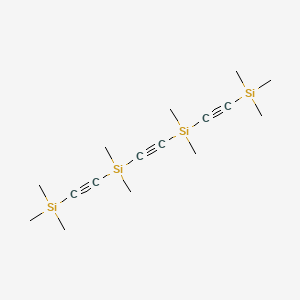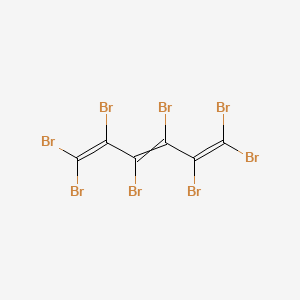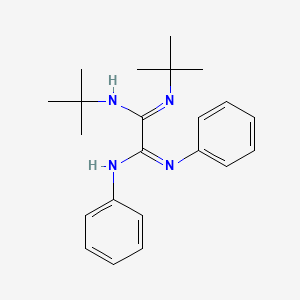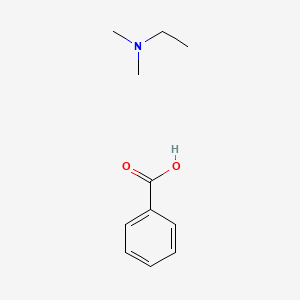
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne is a unique organosilicon compound characterized by its multiple silicon atoms and triple bonds. This compound is known for its stability and versatility in various chemical reactions, making it a valuable subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne typically involves the use of organosilicon precursors. One common method is the hydrosilylation of alkynes with silanes, followed by dehydrogenative coupling to form the desired compound. The reaction conditions often require the presence of a catalyst, such as platinum or palladium, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yield. The use of advanced catalytic systems and optimized reaction parameters ensures high purity and efficiency in the production process.
化学反应分析
Types of Reactions
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used under mild conditions to achieve substitution.
Major Products Formed
科学研究应用
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials.
Biology: The compound’s stability and reactivity make it useful in the development of biocompatible materials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is employed in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism by which 2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable complexes with metals and other elements, facilitating catalytic processes and enhancing reaction efficiency. The pathways involved often include the formation of intermediate species that undergo further transformation to yield the final products.
相似化合物的比较
Similar Compounds
Octamethylcyclotetrasiloxane: Known for its use in cosmetics and personal care products.
Tetramethylsilane: Commonly used as a reference standard in NMR spectroscopy.
Hexamethyldisiloxane: Used as a solvent and in the synthesis of other organosilicon compounds.
Uniqueness
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne stands out due to its multiple silicon atoms and triple bonds, which confer unique reactivity and stability. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a compound of significant interest in both research and industry.
属性
CAS 编号 |
132625-46-8 |
|---|---|
分子式 |
C16H30Si4 |
分子量 |
334.75 g/mol |
IUPAC 名称 |
2-[dimethyl(2-trimethylsilylethynyl)silyl]ethynyl-dimethyl-(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C16H30Si4/c1-17(2,3)11-13-19(7,8)15-16-20(9,10)14-12-18(4,5)6/h1-10H3 |
InChI 键 |
YHOSBWJFRGXQOS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#C[Si](C)(C)C#C[Si](C)(C)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)
![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)

![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)


![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)

![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)

![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)


![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)
